3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by a cyclohexane ring attached to an amine group and a ketone group. It is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The hydrogenation process is carried out in high-pressure reactors, ensuring efficient conversion of aniline to the desired product. The alkylation method is also employed in industrial settings, utilizing advanced catalysts and optimized reaction conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexylamine compounds.
Scientific Research Applications
3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme reactions and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar structure but lacks the ketone group.
3-(Cyclohexylamino)-1-propanesulfonic acid: A buffering agent used in biochemistry with a similar cyclohexylamine moiety.
Uniqueness
3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, including the presence of both an amine and a ketone group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
3-(cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h8,11,15H,3-7,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRPUCDNSTWJAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164446 | |
Record name | 5,5-Dimethyl-3-(N-cyclohexylamino)-cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1500-76-1 | |
Record name | 5,5-Dimethyl-3-(N-cyclohexylamino)-cyclohex-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1500-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-3-(N-cyclohexylamino)-cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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